2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

描述

Historical Development of Triazine-Based Photoacid Generators

The evolution of triazine-based photoacid generators represents a significant milestone in photochemistry and materials science, with bis-(trichloromethyl)-substituted 1,3,5-triazine derivatives emerging as crucial crosslinking agents and photoinitiators for free radical polymerization processes. The foundational research in this field established that photoinduced polymerization of acrylic monomer mixtures containing 1,3,5-triazine derivatives could occur under ultraviolet-visible light irradiation with wavelengths greater than 300 nanometers, though not when light at wavelengths greater than 450 nanometers was employed. This wavelength dependence became a defining characteristic that guided subsequent research and development efforts in the field.

The mechanistic understanding of triazine-based photoacid generators underwent substantial advancement through the work of various research groups who investigated the photochemistry and photophysics of substituted 4,6-bis(trichloromethyl)-1,3,5-triazines. These investigations confirmed that carbon-chlorine bond cleavage represents the primary photochemical step in the direct photolysis of these compounds, with chlorine atoms formed in this reaction detectable through complexation with chloride anions or benzene. The quantum yield of bond breaking for various triazine derivatives showed significant variation, with some compounds demonstrating 30-40 times greater efficiency than others after direct excitation.

The application of triazine derivatives in photopolymerization systems gained momentum through systematic studies that demonstrated their ability to enhance sensitivity to thermally activated, acid-catalyzed reactions. Patent literature extensively documented the use of substituted bis(trichloromethyl)-s-triazine derivatives, either alone or in combination with sensitizers and co-initiators such as titanocene, peroxide/amine systems, or mercaptan compounds. These developments established the foundation for contemporary applications of triazine-based photoacid generators in various industrial and research contexts.

The introduction of ternary photoinitiator systems marked another significant advancement in triazine photochemistry, with three-component systems comprising trihalomethyl-substituted 1,3,5-triazine, sensitizing compounds, and electron donor compounds demonstrating enhanced photochemical effectiveness. These systems typically contained 0.005 to 10 parts of each component, with preferred concentrations ranging from 0.1 to 4 parts, allowing for optimization of cure speed while maintaining acceptable shelf life characteristics.

Chemical Classification and Nomenclature

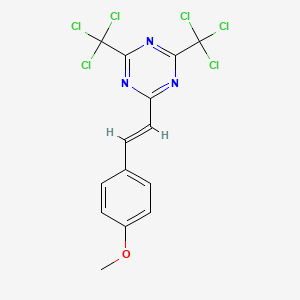

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine belongs to the chemical classification of photoacid generators, specifically within the triazine family of heterocyclic compounds. The compound carries the Chemical Abstracts Service number 42573-57-9 and possesses the molecular formula C14H9Cl6N3O with a molecular weight of 447.9 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 1,3,5-Triazine, 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-.

The structural architecture of this compound features a central 1,3,5-triazine ring system that serves as the fundamental scaffold, with specific substituents at the 2, 4, and 6 positions. The 2-position contains a 4-methoxystyryl group, which consists of a styryl moiety with a methoxy substituent at the para position of the phenyl ring. The 4 and 6 positions of the triazine ring are occupied by trichloromethyl groups, which represent the photoreactive centers responsible for acid generation upon light exposure.

Alternative nomenclature systems and synonyms for this compound include 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-s-triazine, 4,6-Bis-(trichloromethyl)-2-(4-methoxystyryl)-1,3,5-triazine, and 2,4-Bis(trichloromethyl)-6-(4-methoxystyryl)-1,3,5-triazine. The compound is also referenced by various commercial designations such as Triazine MOP and other proprietary names used by different manufacturers and suppliers.

The classification of this compound extends beyond simple chemical categorization to include functional classifications based on its applications and properties. It is categorized as a cationic photoinitiator and nonionic photoacid generator, reflecting its dual capability to initiate both cationic and free radical polymerization processes. Additionally, the compound falls under the broader category of organic photoinitiators and photoacid generators, distinguishing it from inorganic or organometallic alternatives used in similar applications.

Positioning in Contemporary Materials Science Research

This compound occupies a prominent position in contemporary materials science research, particularly in the rapidly expanding field of light-emitting diode-induced photopolymerization. Recent research has demonstrated that this compound functions as a versatile high-performance photoinitiator under light-emitting diode exposure at wavelengths of 385, 395, and 405 nanometers, with the capability to operate effectively across a broad range of light intensities. This positioning is significant because it addresses the growing demand for energy-efficient and environmentally sustainable photopolymerization processes.

The compound's role in advanced photopolymerization systems extends to its application as an efficient Type I cleavable photoinitiator for free radical polymerization of methacrylates under light-emitting diode exposure. Its high free radical polymerization photoinitiation ability under atmospheric conditions demonstrates a remarkable capability to reduce oxygen inhibition effects, which represents a persistent challenge in photopolymerization applications. This characteristic positions the compound as a solution to one of the fundamental limitations of conventional photoinitiator systems.

In the context of multicomponent photoinitiating systems, this compound demonstrates enhanced performance when combined with amines or N-vinylcarbazole, exhibiting higher photoinitiation ability than when used as a single-component system. Furthermore, the compound shows efficiency in cationic photopolymerization of epoxides when combined with iodonium salts and N-vinylcarbazole, particularly at 405-nanometer wavelengths. This versatility in multiple polymerization mechanisms positions it as a multifunctional tool in materials synthesis.

The compound's significance in contemporary research is further evidenced by its incorporation into trifunctional photoinitiator systems based on triazine skeletons. These systems, which combine benzophenone, anthracene, and pyrene chromophores linked to triazine moieties, demonstrate superior performance compared to reference compounds in both radical polymerization of acrylates and cationic polymerization of epoxides and vinyl ethers. The excellent polymerization profiles achieved with these triazine-based systems under various light sources, including xenon-mercury lamps, light-emitting diodes, and halogen lamps, underscore the compound's central role in advancing photopolymerization technology.

Fundamental Research Significance

The fundamental research significance of this compound stems from its unique photochemical mechanisms and their implications for understanding light-induced chemical transformations. The compound's photoacid generation mechanism involves photolysis upon exposure to ultraviolet or visible light, leading to the generation of reactive species, particularly acids, which subsequently initiate various chemical reactions. This fundamental process represents a paradigmatic example of how molecular structure directly influences photochemical reactivity and practical applications.

Research investigations into the compound's photophysical properties have revealed critical insights into electron transfer mechanisms under sensitized conditions. The mechanism involves electron transfer from excited phenothiazines to triazines as the primary photochemical step, with rate constants for excited-state quenching exceeding 10^9 M^-1 s^-1 for the triplet state and 10^10 M^-1 s^-1 for the singlet state. These rate constants correlate with the free energy for electron transfer estimated from excited-state energies and oxidation potentials of sensitizers, providing fundamental understanding of structure-activity relationships in photoacid generator systems.

The compound's significance extends to its role in advancing understanding of Type-II photoinitiating systems, where it functions in combination with other photoactive species to create synergistic effects. Research has demonstrated that isopropylthioxanthone combined with triazine derivatives creates effective photoinitiating systems for free radical photopolymerization, with time-resolved spectroscopic measurements confirming the involvement of photoinduced electron transfer mechanisms. These fundamental mechanistic insights contribute to the broader understanding of how multicomponent photoinitiator systems achieve enhanced performance through cooperative interactions.

The development of quantum yield measurements for acid formation represents another area of fundamental significance. Research has established that triazine derivatives demonstrate varying quantum yields for hydrogen chloride photogeneration depending on wavelength, with some compounds showing quantum yields of up to 46.4 × 10^-2 at 405 nanometers. These quantitative measurements provide essential data for understanding the efficiency of photoacid generation processes and for designing optimized photopolymerization systems.

属性

IUPAC Name |

2-[(E)-2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl6N3O/c1-24-9-5-2-8(3-6-9)4-7-10-21-11(13(15,16)17)23-12(22-10)14(18,19)20/h2-7H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNPOZMLKGDJGP-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068406, DTXSID201143679 | |

| Record name | 1,3,5-Triazine, 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201143679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127192-46-5, 42573-57-9 | |

| Record name | 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127192-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine, 2-(2-(4-methoxyphenyl)ethenyl)-4,6-bis(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042573579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine, 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine, 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201143679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(p-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-methoxystyrene and 4,6-bis(trichloromethyl)-1,3,5-triazine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

Synthetic Route: The 4-methoxystyrene undergoes a coupling reaction with 4,6-bis(trichloromethyl)-1,3,5-triazine, resulting in the formation of the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.

化学反应分析

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

Substitution: The triazine ring allows for substitution reactions, where different substituents can replace the existing groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

科学研究应用

Chemical Synthesis

Precursor and Reagent:

- This compound is frequently used as a precursor in synthesizing more complex organic molecules. Its reactivity makes it suitable for various organic reactions, including substitution and addition reactions.

Biological Research

Antimicrobial and Anticancer Properties:

- Research has indicated that 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine exhibits biological activities that may include antimicrobial and anticancer effects. Studies are ongoing to explore its mechanisms of action and efficacy against various pathogens and cancer cell lines.

Photoinitiator in Polymer Chemistry

High-Performance Photoinitiator:

- The compound has been identified as a high-performance photoinitiator under LED exposure at wavelengths of 385 nm to 405 nm. It demonstrates efficiency in initiating free radical photopolymerization of (meth)acrylates. When combined with additives such as amines or iodonium salts, its photoinitiation capabilities surpass those of traditional commercial photoinitiators like bisacylphosphine oxide .

| Photoinitiator Characteristics | Details |

|---|---|

| Efficiency Range | 385-405 nm |

| Intensity Range | ∼9–140 mW cm |

| Applications | Free radical photopolymerization of (meth)acrylates |

Industrial Applications

Advanced Materials Production:

- In the industrial sector, this compound is utilized in producing advanced materials such as polymers and coatings due to its stability and reactivity. Its unique structure allows for the development of materials with enhanced performance characteristics.

作用机制

The mechanism of action of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with molecular targets and pathways. For instance, in biological systems, it may induce apoptosis in cancer cells by activating specific pathways such as the p53-p21 axis . The compound’s ability to interact with cellular components and disrupt normal functions underlies its potential therapeutic effects.

相似化合物的比较

Light Absorption and Efficiency

- 42573-57-9 : Activated by 385–405 nm LEDs; achieves high polymerization rates when combined with amines or iodonium salts .

- PAG4 (Anthracene derivative) : Superior quantum yield at 405 nm due to anthracene’s extended conjugation, enabling high-resolution patterning .

- 3584-23-4 (Methoxyphenyl): Limited to UV activation (<365 nm) due to reduced conjugation .

生物活性

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (commonly referred to as R–Cl) is a synthetic compound with significant applications in photopolymerization processes. Its unique structure and properties make it a subject of interest in various fields including materials science and medicinal chemistry. This article explores the biological activity of R–Cl, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₄H₉Cl₆N₃O

- Molecular Weight : 447.95 g/mol

- CAS Number : 42573-57-9

- Melting Point : 193 °C

- Appearance : Yellow crystalline powder

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉Cl₆N₃O |

| Molecular Weight | 447.95 g/mol |

| Melting Point | 193 °C |

| CAS Number | 42573-57-9 |

R–Cl acts primarily as a photoinitiator in polymerization reactions. Under specific LED light exposure (385-405 nm), it generates free radicals that initiate the polymerization of acrylates and epoxides. This process is crucial for applications in coatings, adhesives, and dental materials. The efficiency of R–Cl as a photoinitiator is enhanced when used with additives such as amines or iodonium salts, which can significantly improve the rate and extent of polymerization compared to traditional photoinitiators like bisacylphosphine oxide (BAPO) .

Cytotoxicity and Cell Proliferation

Research indicates that R–Cl can influence cell proliferation rates. In vitro studies have demonstrated that exposure to R–Cl can induce cytotoxic effects in certain cancer cell lines. The compound's ability to generate reactive oxygen species (ROS) upon UV exposure may contribute to its cytotoxicity .

Case Studies

-

Photopolymerization Efficiency :

A study investigated the performance of R–Cl as a photoinitiator in the free radical photopolymerization of methacrylate under LED light. Results indicated that R–Cl outperformed several commercial photoinitiators in terms of initiation efficiency, particularly under air conditions at 405 nm . -

Antimicrobial Testing :

While direct studies on R–Cl are scarce, related compounds have been tested for their antimicrobial efficacy. For instance, triazine derivatives were shown to inhibit the growth of Staphylococcus aureus and E. coli effectively, suggesting potential applications for R–Cl in antimicrobial formulations .

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical protocol involves refluxing 2,4,6-trichloro-1,3,5-triazine with 4-methoxystyrene derivatives in anhydrous acetone under nitrogen, followed by purification via column chromatography (hexane/ethyl acetate). Yield optimization requires precise stoichiometric ratios (e.g., 1:2.2 molar ratio of triazine to styryl precursor) and controlled temperature (0–5°C for initial mixing, then 60°C for 12 hours). Purity (>98%) is confirmed by HPLC and elemental analysis .

| Key Reaction Parameters |

|---|

| Solvent: Anhydrous acetone |

| Catalyst: None (self-activating) |

| Temperature: 0–5°C (initial), 60°C (reflux) |

| Purification: Silica gel chromatography |

Q. Which spectroscopic techniques are most effective for structural characterization of this triazine derivative?

- Methodological Answer : A combination of techniques is essential:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and styryl protons (δ ~6.5–7.5 ppm). Trichloromethyl groups show no protons but influence neighboring carbon shifts (¹³C NMR δ ~110–120 ppm).

- FT-IR : Confirm C-Cl stretches (~600–800 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from chlorine atoms.

Cross-referencing with X-ray crystallography (if crystals are obtainable) resolves ambiguities in stereochemistry .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation.

- Ventilation : Use fume hoods to avoid inhalation of trichloromethyl vapors.

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (argon) to prevent moisture-induced decomposition.

- Waste Disposal : Collect in halogenated waste containers for incineration. Avoid aqueous neutralization due to toxic byproducts .

Advanced Research Questions

Q. How do the electron-withdrawing trichloromethyl groups influence the compound’s reactivity in photopolymerization applications?

- Methodological Answer : The trichloromethyl groups enhance photoinitiation efficiency by lowering the LUMO energy, facilitating electron transfer upon UV exposure. Researchers should:

- Monitor kinetics : Use real-time FT-IR to track crosslinking rates.

- Compare analogs : Substitute trichloromethyl with methyl groups to isolate electronic effects.

- Optimize light sources : UV-A (365 nm) typically achieves higher conversion rates than UV-C for this compound .

Q. How can computational methods predict reaction pathways for synthesizing derivatives of this triazine?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. Steps include:

Geometry Optimization : Minimize energy for reactants and intermediates.

Reaction Path Scanning : Identify energy barriers for nucleophilic attack at triazine positions (C-2 vs. C-4).

Solvent Effects : Apply PCM models to simulate acetone or THF environments.

Experimental validation via kinetic studies (e.g., Arrhenius plots) refines computational predictions .

Q. How should researchers resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Discrepancies often arise from differing experimental conditions:

- TGA Analysis : Run under nitrogen (10°C/min) to compare decomposition onset temperatures.

- Sample Purity : Re-test batches with trace solvents (e.g., residual acetone lowers stability).

- Humidity Control : Use sealed crucibles to exclude moisture, which accelerates degradation.

A 2024 study noted stability up to 180°C in anhydrous conditions but decomposition at 140°C in humid environments .

Q. What strategies address spectral data contradictions in triazine derivatives, such as ambiguous NMR assignments?

- Methodological Answer :

- Isotopic Labeling : Synthesize deuterated analogs to simplify proton assignments.

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in styryl and triazine regions.

- Reference Standards : Compare with fully characterized analogs (e.g., 2-(4-butoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine) to identify substituent effects .

Q. What methodologies assess the environmental toxicity and degradation pathways of this compound?

- Methodological Answer :

- Aquatic Toxicity : Follow OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia immobilization).

- Photodegradation : Expose to simulated sunlight (λ > 290 nm) and monitor by LC-MS for chlorinated byproducts.

- Soil Metabolism : Use ¹⁴C-labeled compound in microcosm studies to track mineralization rates.

Preliminary data suggest moderate persistence (DT₅₀ ~30 days in water) but bioaccumulation potential (log Kow ~4.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。